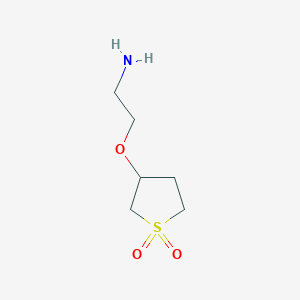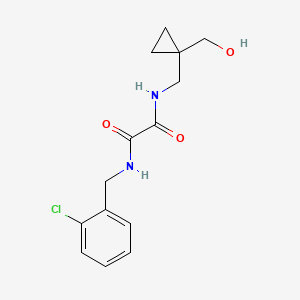
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-5-cyclopropylisoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a 5-chlorothiophen-2-yl group, a methoxyethyl group, a cyclopropyl group, and an isoxazole-3-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a detailed structural diagram, it’s difficult to provide a more comprehensive analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups and their respective chemical properties. For example, the isoxazole ring is a heterocycle that can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties could include things like boiling point, melting point, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties .科学的研究の応用
Synthesis and Characterization
Compounds with complex structures including elements like chlorothiophene, isoxazole, and carboxamide functionalities are often synthesized and characterized for their potential applications in medicinal chemistry and materials science. For instance, the synthesis and characterization of new derivatives such as pyrazole and pyrimidine derivatives have been extensively studied for their cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014). These processes involve detailed analytical techniques to determine the structures and properties of the newly synthesized compounds.
Antimicrobial and Antitumor Activities
Research chemicals with specific structural motifs have been explored for their biological activities, including antimicrobial and antitumor effects. For example, various compounds have been synthesized and screened for their in vitro cytotoxic activity against different cancer cell lines, showing potential as broad-spectrum antitumor agents (Stevens et al., 1984). Similarly, compounds with modifications in the pyrazole and isoxazole rings have been studied for their antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Drug Discovery and Development
The research and development of new drugs often involve compounds with specific functional groups that can interact with biological targets. For instance, compounds have been designed to correct defective cellular processing of proteins related to cystic fibrosis, highlighting the therapeutic potential of such molecules in treating genetic disorders (Yu et al., 2008).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action.
Safety and Hazards
特性
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-19-11(12-4-5-13(15)21-12)7-16-14(18)9-6-10(20-17-9)8-2-3-8/h4-6,8,11H,2-3,7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLQQYLYWOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2CC2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

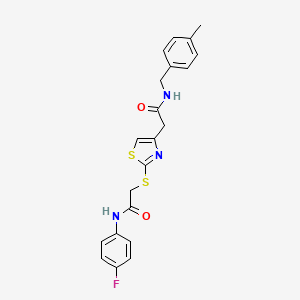
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)
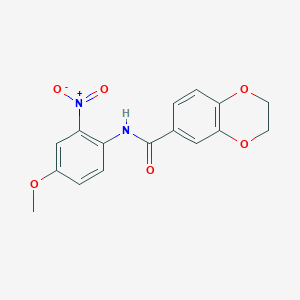
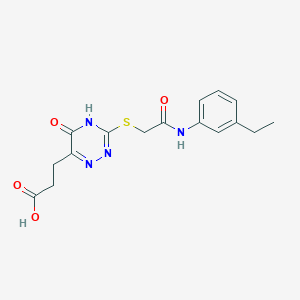
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)

![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)
![N~4~-(4-chlorobenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)

![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
![(2Z,NE)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2457482.png)
